molecular formula C7H8O2 B12546882 3-Methylhexa-2,4-dienedial CAS No. 666821-33-6

3-Methylhexa-2,4-dienedial

Cat. No.: B12546882
CAS No.: 666821-33-6
M. Wt: 124.14 g/mol
InChI Key: CKKJDVNPDKVHHA-UHFFFAOYSA-N
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Description

3-Methylhexa-2,4-dienedial (IUPAC name: (2E,4E)-3-methylhexa-2,4-dienedial) is an α,β-unsaturated dialdehyde with a methyl substituent at position 3. Its molecular formula is C₇H₈O₂, featuring conjugated double bonds at positions 2 and 4 and two aldehyde groups at the terminal carbons. This compound is structurally related to muconaldehyde (hexa-2,4-dienedial) but differs by the presence of a methyl group, which significantly alters its chemical reactivity and physical properties.

Key properties include:

  • Stereochemistry: The (E,E) configuration is most common, ensuring planarity and conjugation across the double bonds .
  • Reactivity: The dialdehyde groups render it highly electrophilic, participating in nucleophilic additions and cyclization reactions.
  • Applications: Potential roles in organic synthesis, polymer chemistry (e.g., epoxy resins), and as a mutagenic agent in toxicological studies .

Properties

CAS No.

666821-33-6

Molecular Formula

C7H8O2

Molecular Weight

124.14 g/mol

IUPAC Name

3-methylhexa-2,4-dienedial

InChI

InChI=1S/C7H8O2/c1-7(4-6-9)3-2-5-8/h2-6H,1H3

InChI Key

CKKJDVNPDKVHHA-UHFFFAOYSA-N

Canonical SMILES

CC(=CC=O)C=CC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylhexa-2,4-dienedial can be synthesized through several methods. One common approach involves the aldol condensation of 3-methylbut-2-enal with formaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide and is carried out at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic oxidation of 3-methylhexa-2,4-diene. This process uses a metal catalyst, such as palladium or platinum, and an oxidizing agent like oxygen or hydrogen peroxide. The reaction is conducted under controlled temperature and pressure conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methylhexa-2,4-dienedial undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde groups to primary alcohols.

    Substitution: The diene system allows for electrophilic addition reactions, such as halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: 3-Methylhexa-2,4-dienoic acid.

    Reduction: 3-Methylhexa-2,4-dien-1-ol.

    Substitution: 3-Methyl-4,5-dihalohexa-2-enal.

Scientific Research Applications

3-Methylhexa-2,4-dienedial has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 3-Methylhexa-2,4-dienedial involves its reactivity with nucleophiles due to the presence of aldehyde groups. The conjugated diene system also allows for various addition reactions. Molecular targets include nucleophilic sites on proteins and other biomolecules, leading to potential biological effects.

Comparison with Similar Compounds

Hexa-2,4-dienedial (Muconaldehyde)

  • Molecular Formula : C₆H₆O₂.
  • Functional Groups : Two terminal aldehydes.
  • Key Differences :
    • Lacks the methyl group at position 3, reducing steric hindrance and altering electronic properties.
    • Exhibits a characteristic UV spectrum with a shoulder, similar to 3-Methylhexa-2,4-dienedial but with distinct λmax values .
    • Applications :
  • Atmospheric chemistry: Acts as a volatile intermediate in ozone and secondary organic aerosol (SOA) formation .
  • Industrial use: Employed in UV-absorbing epoxy resins .
    • Synthesis : Prepared via DIBAL-H reduction of trans,trans-muconic acid derivatives, yielding 71% under optimized conditions .

Ethyl 3-Methylhexa-2,4-dienoate

  • Molecular Formula : C₉H₁₂O₂.
  • Functional Groups : Ester group instead of aldehydes.
  • Key Differences :
    • The ester group reduces electrophilicity, making it more suitable for cross-metathesis (CM) reactions.
    • Reactivity :
  • Low yield (<5%) in CM reactions with ketones due to competing metathesis pathways .
  • High stereoselectivity (E-isomer dominance) when catalyzed by Grubbs-type catalysts . Applications: Intermediate in synthesizing retinoids and curcuminoids with antiproliferative properties .

(2Z,4E)-3-Methylhexa-2,4-dienedioic Acid

  • Molecular Formula : C₇H₈O₄.
  • Functional Groups : Two carboxylic acids.
  • Key Differences: Increased polarity and reduced volatility compared to dialdehydes. Synthesis: Produced via biocatalytic cleavage of 4-methylvanillin using E. coli CatA lysate, achieving high purity without chromatography . Applications: Biomedical research due to structural similarity to curcuminoids .

Data Table: Comparative Analysis of Key Compounds

Compound Molecular Formula Functional Groups Key Properties Applications Synthesis Method References
This compound C₇H₈O₂ Dialdehydes Mutagenic, E,E stereoselectivity DNA damage studies, epoxy resins Oxidation of dienoic acid derivatives
Hexa-2,4-dienedial C₆H₆O₂ Dialdehydes Volatile, SOA precursor Atmospheric chemistry, resins DIBAL-H reduction
Ethyl 3-methylhexa-2,4-dienoate C₉H₁₂O₂ Ester Cross-metathesis substrate Pharmaceutical synthesis Cross-coupling reactions
3-Methylhexa-2,4-dienedioic acid C₇H₈O₄ Carboxylic acids Biocatalytically synthesized Biomedical applications Biocatalytic cleavage

Stereochemical and Reaction Selectivity Considerations

  • This compound: The (E,E) configuration dominates due to thermodynamic stability, as seen in analogous dienoate systems .
  • Hexa-2,4-dienedial : Exhibits similar stereochemical preferences but lacks regiochemical complexity due to the absence of a methyl group .
  • Ethyl 3-methylhexa-2,4-dienoate: Catalyst choice (e.g., Grubbs II vs. III) significantly impacts yield and stereoselectivity. Catalyst III achieves 80% yield in CM reactions with homoallylic alcohols .

Environmental and Toxicological Profiles

  • This compound: Likely mutagenic, akin to HDE-1 and HDE-2, which induce 1,N²-ethenoguanine DNA lesions under oxidative conditions .
  • Hexa-2,4-dienedial : Contributes to atmospheric SOA formation at concentrations <0.8 ppb .
  • Ethyl 3-methylhexa-2,4-dienoate: No direct toxicity data, but its ester group may reduce bioactivity compared to aldehydes.

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